molecular formula C42H66O2 B14375752 9,10-Bis(tetradecyloxy)anthracene CAS No. 90178-23-7

9,10-Bis(tetradecyloxy)anthracene

Cat. No.: B14375752
CAS No.: 90178-23-7
M. Wt: 603.0 g/mol
InChI Key: DNTBUOFCASQMQV-UHFFFAOYSA-N
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Description

Significance of Anthracene (B1667546) Derivatives in Organic Electronics

Anthracene, a polycyclic aromatic hydrocarbon composed of three linearly fused benzene (B151609) rings, is a foundational building block in organic electronics. rsc.orgmdpi.com Its extended π-conjugated system endows it with inherent semiconducting and photoluminescent properties. nih.gov Anthracene derivatives are renowned for their strong blue fluorescence and have been extensively investigated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org

The appeal of anthracene-based materials lies in their high charge carrier mobility and excellent photophysical characteristics. mdpi.combeilstein-journals.org These molecules can be chemically modified to fine-tune their properties, making them versatile components for a range of electronic devices, from vibrant displays to sensitive fluorescent probes. mdpi.combeilstein-journals.org

Role of 9,10-Disubstitution in Tunable Optoelectronic Properties

The chemical modification of the anthracene core, particularly at the 9 and 10 positions, is a powerful strategy for tailoring its optoelectronic behavior. mdpi.com Introducing substituents at these sites directly influences the molecule's electronic structure, which in turn alters its absorption and emission spectra, fluorescence quantum yield, and stability. beilstein-journals.orgresearchgate.net

One critical function of 9,10-disubstitution is the ability to control intermolecular interactions in the solid state. By attaching bulky groups to these positions, it is possible to create steric hindrance that prevents the close packing of anthracene cores. beilstein-journals.orgnih.gov This separation is crucial for minimizing aggregation-induced quenching, a phenomenon where the fluorescence efficiency of a material decreases significantly in the solid state, thereby enhancing the performance of devices like OLEDs. beilstein-journals.orgresearchgate.net This strategic substitution can lead to materials with deep-blue emission and high fluorescence efficiency. beilstein-journals.orgnih.gov

To illustrate the effect of 9,10-substitution on photophysical properties, the following table presents data for related anthracene derivatives.

Compound NameSubstitution at 9,10-positionsMax. Emission Wavelength (λem)Fluorescence Quantum Yield (Φf)Solvent
AnthraceneH416 nm0.28 - 0.36Cyclohexane
9,10-Diphenylanthracene (B110198)Phenyl~430 nm~0.90Various
9,10-Bis(phenylethynyl)anthracene (B116448)Phenylethynyl-High-
9,10-Bis(perfluorobenzyl)anthracenePerfluorobenzyl416 nm0.85Cyclohexane

This table presents data for illustrative purposes to show the effect of substitution on the anthracene core, based on findings for related compounds. beilstein-journals.orgresearchgate.netnih.govresearchgate.net

Unique Attributes of Long Alkyl Chains in 9,10-Bis(tetradecyloxy)anthracene Research

The two tetradecyloxy chains—which consist of a fourteen-carbon alkyl chain linked via an oxygen atom—are not merely passive additions to the this compound molecule. These long, flexible chains play a crucial and multifaceted role in defining the material's processability and solid-state characteristics.

A primary attribute of these long alkoxy chains is the significant enhancement of solubility in common organic solvents. nih.gov This is a critical advantage for the fabrication of large-area and flexible electronics, where solution-based techniques such as spin-coating and printing are employed. Furthermore, the length and nature of these side chains can influence the self-assembly and molecular packing of the molecules in thin films, which directly impacts the charge transport properties essential for OFETs. nih.govajol.info

The oxygen atom in the alkoxy linkage can also modulate the electronic properties of the anthracene core, acting as an electron-donating group. mdpi.com This can influence the HOMO and LUMO energy levels of the molecule, which is a key parameter in designing efficient electronic devices. Research on related di-n-alkoxyanthracenes has also pointed towards other unique properties, such as the ability to form gels in various solvents. nih.gov The interplay between the chain length and the central core allows for fine-tuning of thermal properties and intermolecular organization. ajol.info

Properties

CAS No.

90178-23-7

Molecular Formula

C42H66O2

Molecular Weight

603.0 g/mol

IUPAC Name

9,10-di(tetradecoxy)anthracene

InChI

InChI=1S/C42H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-43-41-37-31-25-27-33-39(37)42(40-34-28-26-32-38(40)41)44-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-36H2,1-2H3

InChI Key

DNTBUOFCASQMQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCC

Origin of Product

United States

Advanced Spectroscopic and Photophysical Investigations of 9,10 Bis Tetradecyloxy Anthracene

Luminescence Properties and Photoluminescence Quantum Yield (PLQY) Analysis

The luminescence of 9,10-disubstituted anthracenes is a key feature, with many derivatives exhibiting high fluorescence quantum yields. nih.gov The introduction of substituents at the 9 and 10 positions can significantly modulate the electronic properties and, consequently, the emission characteristics of the anthracene (B1667546) core. mdpi.com For instance, derivatives like 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) are known for their high fluorescence quantum yields, making them valuable as emitters in various applications. nih.govresearchgate.net

The molecular environment plays a crucial role in the emission characteristics of anthracene derivatives. In the solid state, intermolecular interactions, particularly π-π stacking, can lead to fluorescence self-quenching, which is often an undesirable effect for emissive materials. beilstein-journals.org The introduction of bulky substituents at the 9 and 10 positions, such as the tetradecyloxy groups in 9,10-Bis(tetradecyloxy)anthracene, is a common strategy to mitigate these intermolecular interactions. beilstein-journals.org This steric hindrance can disrupt the close packing of the anthracene cores, thereby preserving the high fluorescence efficiency observed in dilute solutions. nih.gov

For example, studies on 9,10-bis[(N-alkylcarbazol-3-yl)vinyl]anthracenes have shown that the length of the N-alkyl chains influences the solid-state fluorescence properties. rsc.org Similarly, the long tetradecyloxy chains in this compound are expected to enhance its processability and lead to a more amorphous or disordered solid-state packing, which can be beneficial for reducing aggregation-induced quenching. nih.gov

The interaction with solvent molecules can significantly affect the excited state dynamics and spectral features of anthracene derivatives. nih.gov In polar solvents, the excited state of quadrupolar 9,10-dicyanoanthracene (B74266) derivatives can undergo symmetry breaking, leading to a localization of the excitation on one branch of the molecule. nih.govrsc.org This process is often mediated by the solvent's ability to stabilize the resulting charge-separated state. nih.gov

The polarity of the solvent can also influence the rate of various relaxation processes. For instance, in bianthryl systems, solvent-dependent dynamics show that charge separation is driven by solvent orientational motion. nih.gov While this compound is a non-polar molecule, specific interactions with certain solvents could still influence its excited-state lifetime and emission spectrum. The bulky, non-polar tetradecyloxy chains would likely enhance its solubility in non-polar organic solvents.

The following table, derived from studies on other anthracene derivatives, illustrates the effect of substituents on photophysical properties.

Compoundλabs (nm)λem (nm)Quantum Yield (Φf)Reference
Anthracene (ANTH)--0.28-0.36 beilstein-journals.org
9,10-ANTH(BnF)2-4160.85 beilstein-journals.org
9,10-Diphenylanthracene (B110198)372.5-~1.0 omlc.org
9,10-Bis(phenylethynyl)anthracene (BPEA)451.2-~1.0 omlc.org

Excited State Dynamics and Torsional Conformational Studies

The dynamics of the excited state, including conformational changes, are critical in determining the ultimate fate of the absorbed energy. Torsional motions of the substituents relative to the anthracene core are a key aspect of these dynamics.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and fluorescence up-conversion, are powerful tools for probing the initial events following photoexcitation. nih.govriken.jp These methods have revealed that for molecules like 9,10-bis(phenylethynyl)anthracene (BPEA), the initially excited state can undergo rapid structural relaxation. nih.govresearchgate.net

Studies on BPEA have shown that excitation of torsionally disordered molecules leads to planarization in the excited state. nih.govrsc.org This process can involve both viscosity-independent inertial motion and diffusive motion, depending on the nature of the potential energy surface in the excited state. nih.gov The long and flexible tetradecyloxy chains in this compound would likely also exhibit complex excited-state dynamics, although direct torsional conjugation with the anthracene core is absent. However, their conformational changes could still influence the local environment of the chromophore.

The viscosity of the surrounding medium can significantly impact the torsional dynamics of the substituents. nih.gov In studies of BPEA, the rate of planarization in the excited state shows a dependence on the solvent viscosity, indicating that the motion is at least partially diffusive. nih.govresearchgate.net In contrast, the re-equilibration of torsional disorder in the ground state is found to be a purely diffusive process. nih.gov

The table below summarizes time constants for excited-state processes in BPEA in different solvents, illustrating the influence of the environment.

SolventProcessTime Constant(s)Reference
CyclohexanePlanarizationMultiexponential semanticscholar.org
DecalinePlanarizationMultiexponential semanticscholar.org
Paraffin OilPlanarizationMultiexponential semanticscholar.org

Note: This table is based on data for 9,10-bis(phenylethynyl)anthracene and serves to illustrate the principles of viscosity-dependent dynamics.

Photoinduced Electron Transfer (PET) Mechanisms in Anthracene Derivatives

Photoinduced electron transfer (PET) is a fundamental process that can quench the fluorescence of a fluorophore. nih.govrsc.org In a typical PET sensor, a fluorophore is linked to a receptor unit. almacgroup.comselectscience.net In the absence of an analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. nih.gov Upon binding of the analyte to the receptor, the energetics are altered, inhibiting PET and restoring fluorescence. nih.gov

While this compound itself is not a classic PET sensor, the principles of PET are relevant to understanding potential quenching mechanisms. If the tetradecyloxy chains were to contain or interact with a redox-active species, or if the molecule were part of a larger assembly, PET could become a significant deactivation pathway. pku.edu.cn The efficiency of PET is governed by the free energy change of the electron transfer process, which depends on the oxidation potential of the donor, the reduction potential of the acceptor, and the excited-state energy of the fluorophore. almacgroup.com

Design Principles for PET-Based Fluorescent Sensing Platforms

The design of fluorescent sensing platforms based on Photoinduced Electron Transfer (PET) utilizing this compound hinges on the principle of modulating the fluorophore's emission through interaction with a target analyte. These platforms are typically constructed with three key components: the this compound unit serving as the fluorescent reporter, a recognition moiety (receptor) that selectively binds to the analyte, and a spacer that links the fluorophore and the receptor.

In the absence of the analyte, the sensor is in a fluorescence "off" state. This is achieved through an efficient intramolecular PET process where, upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the anthracene derivative to the lowest unoccupied molecular orbital (LUMO) of the receptor, or vice versa, depending on their relative energy levels. This non-radiative de-excitation pathway effectively quenches the fluorescence of the this compound core. The tetradecyloxy chains attached to the anthracene core enhance its solubility in various media and can influence the local environment, which in turn can affect the efficiency of the PET process.

Upon the binding of the target analyte to the receptor, the electronic properties of the receptor are altered. This binding event typically changes the redox potential of the receptor, rendering the PET process energetically unfavorable. As a result, the quenching pathway is inhibited, and the fluorescence of the this compound is restored, leading to a fluorescence "on" state. The magnitude of the fluorescence enhancement is directly proportional to the concentration of the analyte, allowing for quantitative detection. The choice of the receptor is critical and is tailored to the specific analyte of interest. For example, crown ethers are commonly used for sensing metal cations, while moieties capable of hydrogen bonding are employed for anion recognition.

Single-Molecule Spectroscopy for Photostability and Blinking Phenomena

Single-molecule spectroscopy offers a powerful tool to probe the photophysical behavior of individual this compound molecules, providing insights into their photostability and the phenomenon of fluorescence intermittency, commonly known as blinking. These studies are crucial for understanding the intrinsic properties of the fluorophore, which are often averaged out in ensemble measurements.

Analysis of Triplet State Occupation and Intersystem Crossing (ISC) Quantum Yields

At the single-molecule level, the fluorescence emission from this compound is not continuous but rather appears as a series of "on" periods of fluorescence interspersed with "off" periods of darkness. These "off" times are often attributed to the molecule transitioning into a long-lived, non-emissive triplet state (T1) from the excited singlet state (S1) through a process called intersystem crossing (ISC).

The duration of these dark periods provides direct information about the lifetime of the triplet state (τT). By analyzing the statistical distribution of the "off" times from a large number of individual molecules, the triplet state lifetime can be accurately determined. The frequency of these blinking events is related to the intersystem crossing quantum yield (ΦISC), which represents the probability that an excited molecule will undergo ISC. The long tetradecyloxy chains can influence the local environment of the anthracene core, which in turn can affect the rate of ISC and the triplet state lifetime.

ParameterDescriptionSignificance in Photophysics
Triplet State Lifetime (τT) The average time a molecule spends in the non-emissive triplet state before returning to the ground state.A longer triplet state lifetime leads to longer "off" times in single-molecule fluorescence trajectories.
Intersystem Crossing (ISC) Quantum Yield (ΦISC) The fraction of excited molecules that transition from the singlet state to the triplet state.A higher ISC quantum yield results in more frequent blinking events.

Photobleaching Mechanisms in Controlled Environments

Photobleaching, the irreversible degradation of a fluorophore leading to a permanent loss of fluorescence, is a significant limitation in single-molecule applications. Understanding the underlying mechanisms is essential for enhancing the photostability of this compound.

Studies in controlled environments, such as under anaerobic conditions or in the presence of specific chemical agents, have shed light on the photobleaching pathways. A predominant mechanism involves chemical reactions from the long-lived triplet state. The extended lifetime of the triplet state increases the likelihood of reactions with surrounding molecules, particularly molecular oxygen. This can lead to the formation of reactive oxygen species, such as singlet oxygen, which can then attack the anthracene core, resulting in non-fluorescent photoproducts.

Single-molecule spectroscopy allows for the direct observation of photobleaching as the final, irreversible "off" step in a fluorescence time trace. By systematically varying the experimental conditions, the dominant photobleaching mechanisms can be elucidated. For instance, a significant increase in photostability is often observed in oxygen-depleted environments, confirming the role of photooxidation in the degradation process. The protective role of the tetradecyloxy chains may also be investigated, as they could sterically hinder the approach of reactive species to the fluorescent core.

Environmental ConditionObserved Effect on PhotostabilityInferred Mechanism
Anaerobic (Oxygen-free) Environment Significantly increased photostability and reduced photobleaching rate.Indicates that photooxidation, likely mediated by singlet oxygen formed from the triplet state, is a major photobleaching pathway.
Presence of Triplet State Quenchers Reduced blinking and enhanced photostability.Confirms the involvement of the triplet state as a key intermediate in both blinking and photobleaching processes.

Charge Transport Characteristics and Electronic Structure of 9,10 Bis Tetradecyloxy Anthracene

Theoretical Frameworks for Charge Carrier Mobility Evaluation

The movement of charge carriers (holes or electrons) through an organic material like 9,10-Bis(tetradecyloxy)anthracene is a complex process that can be described by several theoretical models. The choice of model often depends on the degree of electronic coupling between adjacent molecules and the extent of charge carrier localization.

In the realm of charge transport in organic materials, the quantum nature of atomic nuclei can play a significant role, a phenomenon described by quantum nuclear tunneling. This effect is particularly relevant for high-frequency molecular vibrations that are coupled to the motion of the charge carrier. Instead of surmounting a thermal activation barrier, charge carriers can tunnel through it, a process that is less dependent on temperature. For anthracene (B1667546) derivatives, high-frequency C-C and C-H bond vibrations are strongly coupled to the charge motion. The inclusion of quantum nuclear tunneling effects in theoretical models can explain the "band-like" temperature dependence of mobility observed in some organic crystals, where mobility decreases with increasing temperature. This approach bridges the gap between purely hopping-based and band-like transport descriptions, providing a more accurate prediction of intrinsic charge mobility. Computational studies on oligoacenes have demonstrated that nuclear tunneling is crucial for understanding carrier transport in these systems.

At room temperature, charge transport in many organic semiconductors is dominated by an incoherent charge-hopping mechanism. This model, often described by Marcus theory, treats the charge carrier as localized on a single molecule. The transfer of this charge to a neighboring molecule is considered as a thermally activated "hop." The rate of this hopping process is dependent on two key parameters: the electronic coupling between the molecules (transfer integral) and the energy required to deform the molecule and its surrounding environment upon charge transfer (reorganization energy). While the classical Marcus theory provides a foundational understanding, more advanced models that incorporate quantum mechanical effects, such as the "quantum nuclear tunneling" model, offer a more nuanced and accurate picture, especially for materials with significant electronic couplings and high-frequency vibrational modes. For instance, computational studies on anthracene derivatives have successfully employed a "quantum nuclear tunneling" model to calculate hole mobility, yielding results in good agreement with experimental observations. nih.gov

Impact of Substituent Design on Electronic Structure and Crystal Packing

The introduction of substituents onto an aromatic core like anthracene is a powerful strategy to tune its electronic properties and solid-state morphology. The tetradecyloxy chains in this compound are expected to exert a significant influence through both electronic and steric effects.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key factor in dictating the energy of light absorption and emission, as well as the charge injection barriers in electronic devices.

Alkoxy groups are known to be electron-donating substituents. The oxygen atom's lone pair of electrons can participate in π-conjugation with the anthracene core, which generally leads to a destabilization (increase in energy) of the HOMO level. This effect is anticipated to be significant in this compound. The impact on the LUMO level is typically less pronounced. The net effect is a reduction of the HOMO-LUMO gap compared to unsubstituted anthracene. Studies on other substituted anthracenes and polyacenes have consistently shown that electron-donating groups decrease the HOMO-LUMO gap. pusan.ac.kr This modulation of the frontier orbital energies is a critical aspect of molecular engineering for organic electronic materials.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Anthracenes (Theoretical Values) Note: These are representative values from theoretical calculations on analogous systems to illustrate the expected trends. Actual values for this compound will vary.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthracene (unsubstituted)-5.92-1.983.94
9,10-Dimethylanthracene-5.75-1.953.80
9,10-Dimethoxyanthracene-5.58-1.893.69

The charge transport efficiency in the hopping regime is exponentially dependent on the reorganization energy and the transfer integral. The reorganization energy (λ) has two components: an inner-sphere contribution (λ_i) arising from the geometrical relaxation of the molecule upon gaining or losing a charge, and an outer-sphere contribution (λ_o) from the polarization of the surrounding medium. The introduction of flexible alkyl chains like tetradecyloxy can potentially increase the internal reorganization energy due to the additional conformational degrees of freedom. However, the primary contribution to λ_i in polyacenes comes from the relaxation of the aromatic core.

The transfer integral (t) quantifies the electronic coupling between adjacent molecules and is highly sensitive to their relative distance and orientation in the crystal lattice. The bulky tetradecyloxy chains will play a crucial role in dictating the intermolecular packing and, consequently, the transfer integrals.

Table 2: Representative Reorganization Energies for Hole Transport in Substituted Acenes (Theoretical Values) Note: These are illustrative values from theoretical studies on related systems.

MoleculeInner-Sphere Reorganization Energy (λ_i) (meV)
Anthracene140
Tetracene110
Pentacene95

Molecular Stacking Modes and Intermolecular Interactions

The long, flexible tetradecyloxy chains are expected to dominate the solid-state packing of this compound. In many long-chain substituted aromatic compounds, the alkyl chains tend to self-assemble through van der Waals interactions, often leading to layered or lamellar structures. This can enforce a specific arrangement of the anthracene cores. The interplay between the π-π stacking interactions of the aromatic cores and the van der Waals interactions of the alkoxy chains will determine the final crystal structure.

π-Stacking Architectures and Resultant Charge Transport Anisotropy

The arrangement of molecules in the solid state is a critical determinant of the charge transport efficiency in organic semiconductors. For anthracene derivatives, π-stacking, the face-to-face arrangement of the aromatic cores, provides a pathway for charge carriers to hop between adjacent molecules. The nature of this stacking—whether it is a direct co-facial arrangement or a slipped-stack—and the intermolecular distance significantly impact the electronic coupling between molecules and, consequently, the charge mobility.

In many 9,10-disubstituted anthracenes, the bulky substituents challenge the typical herringbone packing observed in unsubstituted anthracene. mdpi.com Instead, they can promote a more overlapped, lamellar structure. mdpi.com The long tetradecyloxy chains in this compound are expected to self-assemble, leading to a molecular organization where the anthracene cores are brought into proximity. Theoretical studies on related compounds have shown that the charge carrier mobility is strongly dependent on the crystalline polymorph, which highlights the importance of the specific packing arrangement. rsc.org For instance, different polymorphs of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene exhibit significantly different calculated hole and electron mobilities, with the β-polymorph showing the highest values due to its favorable intermolecular electronic couplings. rsc.org

The charge transport in such materials is often anisotropic, meaning that the mobility of charge carriers differs depending on the crystallographic direction. This anisotropy is a direct consequence of the directionality of the π-stacking. Charge transport is typically most efficient along the stacking axis where the overlap of π-orbitals is maximized. The introduction of bulky substituents can sometimes lead to more three-dimensional molecular packing, which can result in more isotropic charge transport properties. rsc.org

Role of Noncovalent Interactions in Directing Solid-State Packing

The solid-state structure of this compound is directed by a subtle interplay of various noncovalent interactions. While π-π interactions between the anthracene cores are a primary driving force for aggregation, the van der Waals interactions between the long tetradecyloxy chains also play a crucial role. These aliphatic chains can interdigitate, leading to a highly ordered, self-assembled structure.

The precise balance of these noncovalent forces determines the final solid-state arrangement, including the intermolecular distances and the degree of π-orbital overlap, which are the key parameters governing the material's charge transport characteristics.

External Perturbation Effects on Charge Transport Properties

The charge transport properties of organic semiconductors can be tuned by external stimuli such as pressure, temperature, and electric fields. These perturbations can alter the intermolecular distances and molecular conformations, thereby affecting the charge carrier mobility.

Hydrostatic Pressure Influence on Carrier Mobility and Material Polarity

The application of hydrostatic pressure is a powerful tool to continuously tune the intermolecular interactions in molecular solids without altering their chemical composition. By compressing the material, the average distance between molecules is reduced, which can lead to an increased overlap of the frontier molecular orbitals (HOMO and LUMO) of adjacent molecules.

For charge transport, an increase in orbital overlap generally leads to a higher charge carrier mobility. Research on other organic materials has shown that pressure can significantly enhance conductivity. However, the effect of pressure is not always straightforward. In a study on 9-tert-butylanthracene, the rate of the back-reaction from its Dewar isomer was found to increase with pressure, a counterintuitive result given the strained nature of the isomer. researchgate.net This highlights that the influence of pressure can be complex and depends on the specific molecular geometry and reaction pathway. researchgate.net

Applying pressure to this compound would likely decrease the π-stacking distance between the anthracene cores. This is expected to increase the electronic coupling and, consequently, the charge carrier mobility. The compressibility of the long alkyl chains would also play a role, potentially allowing for significant changes in the π-stacking distance with applied pressure.

Below is a table summarizing the expected effects of hydrostatic pressure on the properties of this compound, based on general principles observed in related organic materials.

PropertyExpected Change with Increasing PressureRationale
π-Stacking Distance DecreaseCompression of the crystal lattice brings aromatic cores closer.
Electronic Coupling IncreaseEnhanced overlap of π-orbitals due to reduced intermolecular distance.
Carrier Mobility IncreaseHigher electronic coupling facilitates more efficient charge hopping between molecules.
Material Polarity Minimal ChangeThe intrinsic polarity of the molecule is not expected to change significantly with pressure, though the dielectric constant of the bulk material may increase.

It is important to note that excessive pressure can also introduce defects into the crystal structure, which could act as traps for charge carriers and thus decrease mobility. Therefore, the relationship between pressure and carrier mobility is not always linear and may exhibit a maximum at an optimal pressure.

Self Assembly and Supramolecular Organization of 9,10 Bis Tetradecyloxy Anthracene

Fundamental Principles of Self-Assembly Pathways

The spontaneous organization of molecules into well-defined, ordered structures is a hallmark of self-assembly. For anthracene (B1667546) derivatives, this process is primarily driven by a combination of forces acting in concert to minimize the system's free energy.

The aromatic core of the anthracene molecule provides a platform for π-π stacking interactions, a key driving force in the self-assembly of many organic conjugated systems. rsc.orgnih.gov These interactions arise from the electrostatic attraction between the electron-rich π-orbitals of adjacent anthracene moieties. The strength and geometry of these stacks are highly dependent on the nature of the substituents at the 9 and 10 positions. In some systems, hydrogen bonding can play a significant role in directing the assembly process, often working in concert with π-π stacking to create highly ordered structures. rsc.orgnih.gov For instance, the presence of hydrogen bond donors and acceptors can lead to the formation of specific directional interactions, further stabilizing the supramolecular architecture. nih.gov The interplay between these two forces is crucial; hydrogen bonding can influence the electron density of the aromatic rings, thereby modulating the strength of the π-π stacking interactions. rsc.org

Aggregation-Induced Emission (AIE) in Related Anthracene Systems

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ) in the solid state, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit enhanced emission upon aggregation. rsc.orgacs.org This phenomenon is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.orgresearchgate.net

Several studies on 9,10-disubstituted anthracene derivatives have reported AIE activity. rsc.orgrsc.org These molecules are typically weakly fluorescent in solution due to dynamic intramolecular motions. However, in the aggregated state, these motions are restricted, leading to a significant increase in fluorescence quantum yield. rsc.orgnih.gov The design of AIE-active molecules often involves the introduction of bulky substituents that induce a twisted conformation in the molecule, which helps to prevent the formation of non-emissive π-π stacks in the solid state. rsc.org The study of AIE in anthracene derivatives provides a valuable framework for understanding the photophysical properties of 9,10-Bis(tetradecyloxy)anthracene aggregates.

Formation of Ordered Morphologies

The self-assembly of this compound can lead to the formation of various ordered morphologies in both solution and the solid state, each with distinct spectroscopic characteristics.

In solution, the formation of aggregates can often be induced by changing the solvent composition, for instance, by adding a poor solvent to a solution of the molecule in a good solvent. The aggregation process can be monitored using various spectroscopic techniques. For example, changes in the UV-Vis absorption spectrum, such as the appearance of new bands or a shift in the existing bands, can indicate the formation of aggregates. chemrxiv.org Fluorescence spectroscopy is also a powerful tool for studying aggregation. In the case of AIE-active compounds, a significant increase in fluorescence intensity is observed upon aggregation. nih.gov The emission spectra of aggregates are often red-shifted compared to the monomer emission, which can be indicative of the formation of J-aggregates (head-to-tail arrangement) or excimers. acs.org

Spectroscopic TechniqueSignature of Aggregation
UV-Vis Absorption Appearance of new bands or shifts in existing bands. chemrxiv.org
Fluorescence Emission Increase in fluorescence intensity (AIE). nih.gov Red-shift in emission maximum (J-aggregates/excimers). acs.org

In the solid state, 9,10-disubstituted anthracenes can form highly ordered crystalline structures. X-ray diffraction is a primary technique used to determine the precise arrangement of molecules in the crystal lattice. beilstein-journals.org The packing arrangement reveals crucial information about the intermolecular interactions, such as the distances and angles of π-π stacking. nih.govresearchgate.net For instance, an offset stacking arrangement is common for anthracene derivatives, which helps to minimize electrostatic repulsion. nih.gov

Unimolecular Folding and Nanoparticle Fabrication

The precise control over the folding of single polymer chains into defined three-dimensional architectures represents a significant advancement in materials science, drawing inspiration from the complex structures of proteins. This approach allows for the creation of single-chain nanoparticles (SCNPs), which are nano-sized objects formed from the collapse of an individual polymer chain. A key strategy to induce this collapse is through intramolecular reactions that form covalent bonds between different parts of the same polymer chain.

Intramolecular Photodimerization for Single-Chain Nanoparticle Architectures

A prominent and efficient method for the fabrication of SCNPs involves the intramolecular photodimerization of pendant anthracene groups attached to a polymer backbone. nih.govnih.gov This process is predicated on the [4+4] cycloaddition reaction of anthracene moieties, which can be triggered by ultraviolet (UV) irradiation. bohrium.com When a dilute solution of a polymer decorated with anthracene units is exposed to light of an appropriate wavelength (typically around 360 nm), the anthracene groups react with each other, forming covalent bonds that act as intramolecular crosslinks. nih.gov This extensive crosslinking forces the polymer chain to fold and collapse upon itself, resulting in a compact nanoparticle architecture. nih.govacs.org

The formation of SCNPs through this method is a predominantly single-chain phenomenon, particularly when conducted in highly dilute solutions, which minimizes the probability of intermolecular reactions between different polymer chains. nih.gov The resulting nanoparticles are architecturally defined with sizes often in the sub-20 nm range. nih.gov The unique properties of anthracene, including its tunable luminescence and well-understood photo-reversibility, make it a versatile component in the design of these advanced materials. researchgate.net While the specific use of this compound in this application is not extensively documented in current literature, the principles of intramolecular photodimerization are broadly applicable to polymers functionalized with various anthracene derivatives. The long alkoxy chains of this compound could potentially influence the solubility of the parent polymer and the morphology of the resulting nanoparticle.

The progress of the photodimerization and the consequent formation of SCNPs can be monitored through various analytical techniques. A key indicator is the change in the UV-visible absorption spectrum of the polymer solution. As the anthracene groups dimerize, their characteristic π-π* absorption peak at approximately 360 nm diminishes. nih.gov

Table 1: Spectroscopic and Chromatographic Evidence for SCNP Formation

Analytical TechniqueObservationInterpretation
UV-Vis Spectroscopy Disappearance of the characteristic anthracene π-π* absorption peak at ≈ 360 nm. nih.govConfirmation of anthracene photodimerization.
Size Exclusion Chromatography (SEC) Shift in the elution peak to longer retention times with increased irradiation time. nih.govReduction in the hydrodynamic radius of the polymer, indicating chain folding and nanoparticle formation.
Multi-Angle Light Scattering (MALS) Confirmation of a single-chain phenomenon with minimal chain-chain coupling. nih.govIndicates that the nanoparticles are primarily formed from individual polymer chains.
Viscometry Corroboration and quantification of the reduction in hydrodynamic radius. nih.govProvides quantitative data on the degree of polymer chain collapse.
Electron Microscopy Direct visual confirmation of nanoparticle formation. nih.govOffers visual proof of the size and morphology of the fabricated SCNPs.

The kinetics of the photodimerization and the final properties of the SCNPs can be influenced by several factors, including the concentration of the polymer solution, the intensity and wavelength of the light used for irradiation, and the architecture of the parent polymer, such as the density of anthracene moieties along the chain. mdpi.com For instance, the use of visible light in the presence of a sensitizer (B1316253) has also been demonstrated as a viable alternative to UV irradiation for inducing anthracene dimerization. nih.gov

Table 2: Functional Groups Used in Photodimerization for SCNP Formation

Functional GroupDescription
Anthracene Undergoes [4+4] cycloaddition upon UV irradiation, a widely used method for SCNP synthesis. nih.gov
Cinnamoyl One of the earliest groups used for photo-induced SCNP formation through dimerization. nih.gov
Coumarin Dimerizes upon UV irradiation (λ > 310 nm) to form intramolecular crosslinks. nih.gov
Styrylpyrene Another photo-responsive moiety utilized for creating SCNPs. nih.gov
Stilbene Can undergo photo-induced dimerization to facilitate polymer chain collapse. nih.gov

The intramolecular photodimerization of anthracene-functionalized polymers is a powerful and versatile strategy for the bottom-up fabrication of well-defined single-chain nanoparticles. This approach offers a high degree of control over the size and architecture of the resulting nanomaterials, paving the way for their application in diverse fields such as catalysis, nanomedicine, and sensing.

Advanced Applications of 9,10 Bis Tetradecyloxy Anthracene in Functional Materials

Organic Light-Emitting Diodes (OLEDs)

Anthracene (B1667546) derivatives are well-established as blue-emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high photoluminescence quantum yields and inherent blue emission. The performance of these materials, however, can be significantly affected by intermolecular interactions in the solid state.

Development as Emitter Materials for Blue Light Emission

Anthracene Derivative Application Key Findings Citation
9,10-Diphenylanthracene (B110198) (DPA)Blue OLED EmitterHigh quantum yield, deep blue fluorescence. researchgate.net
9,10-Diphenylanthracene (DPA)Blue OLED EmitterAchieved luminous efficiency of 2.9 cd/A. researchgate.net
Various 9,10-disubstituted anthracenesBlue OLED EmittersBulky substituents improve solid-state fluorescence. researchgate.net

Strategies for Suppressing Fluorescence Self-Quenching

A common issue with many fluorescent molecules is self-quenching at high concentrations or in the solid state, which reduces the efficiency of OLED devices. This phenomenon occurs when excited molecules interact with ground-state molecules, leading to non-radiative decay. A key strategy to mitigate this is the introduction of bulky substituents at the 9 and 10 positions of the anthracene core. researchgate.net These bulky groups, such as the tetradecyloxy chains in 9,10-Bis(tetradecyloxy)anthracene, can sterically hinder the close packing of the anthracene cores, thereby reducing intermolecular interactions and suppressing self-quenching. researchgate.net This leads to improved fluorescence quantum yields in the solid state, a critical factor for efficient OLEDs. The principle of using bulky substituents has been successfully applied to various anthracene derivatives to create amorphous materials with efficient blue electroluminescence. researchgate.net

Strategy Mechanism Effect Applicable to
Introduction of bulky substituents at 9,10-positionsSteric hindrance prevents close packing of anthracene cores.Suppression of fluorescence self-quenching, improved solid-state quantum yield.9,10-Disubstituted anthracene derivatives

Liquid Crystalline Materials for Display Technologies and Sensors

The molecular architecture of this compound, with a rigid aromatic core and flexible peripheral alkyl chains, is characteristic of molecules that can exhibit liquid crystalline behavior.

Thermotropic and Lyotropic Liquid Crystalline Behavior Studies

Thermotropic liquid crystals exhibit a phase of matter between the crystalline solid and isotropic liquid states that is dependent on temperature. researchgate.net While there are no specific studies on the thermotropic behavior of this compound, related long-chain 9,10-dialkoxyanthracene derivatives are expected to exhibit such properties. The melting of the alkyl chains at a certain temperature could lead to a mesophase where the anthracene cores maintain some degree of orientational order.

Lyotropic liquid crystals are formed by dissolving an amphiphilic mesogen in a suitable solvent, where the phase depends on both temperature and concentration. wikipedia.org The this compound molecule, with its aromatic, more polar core and non-polar alkyl chains, has an amphiphilic character. It is plausible that it could form lyotropic phases in appropriate organic solvents. The molecules might self-assemble into ordered structures like lamellar or columnar phases. wikipedia.orgmdpi.com

Integration in Optoelectronic Devices and Chiral Reaction Media

The potential liquid crystalline properties of this compound could be harnessed in various optoelectronic devices. The ability to align the molecules over large domains could lead to anisotropic optical and electrical properties, which are beneficial for applications in polarized light emission and sensing.

The use of anthracene derivatives in chiral reaction media is an area of interest, although direct evidence for this compound is lacking. Chiral derivatives of 9,10-dihydrophenanthrenes have been synthesized for applications in asymmetric synthesis. nih.govresearchgate.net If a chiral center were introduced into the tetradecyloxy chains of this compound, the resulting molecule could potentially form chiral liquid crystal phases, which could serve as a chiral environment for stereoselective chemical reactions.

Organic Field-Effect Transistors (OFETs)

Anthracene and its derivatives are a well-studied class of organic semiconductors for use in Organic Field-Effect Transistors (OFETs). rsc.org The performance of these devices is highly dependent on the molecular packing and the resulting charge transport properties of the organic semiconductor layer. The introduction of long alkyl chains, such as the tetradecyloxy groups in this compound, can significantly influence the thin-film morphology and, consequently, the device performance. These chains can promote self-assembly into ordered structures, which can be beneficial for charge transport. However, they can also act as insulating layers that hinder intermolecular charge hopping if not properly organized. The balance between solubility, processability, and electronic coupling is crucial for designing high-performance OFET materials based on 9,10-dialkoxyanthracene derivatives.

Compound Family Application Key Structural Influence Citation
Anthracene DerivativesOFETsMolecular packing and intermolecular interactions are critical for charge transport. rsc.org
Diketopyrrolopyrrole (DPP) DerivativesOFETsDonor-acceptor structures with appropriate alkyl chains can lead to high charge carrier mobility.

Development as High Mobility P-type Semiconductor Components

Anthracene and its derivatives are well-established as active components in organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. The introduction of substituents at the 9 and 10 positions of the anthracene core, such as the tetradecyloxy chains in this compound, serves multiple crucial functions. These bulky side groups enhance the solubility of the material, which is a critical factor for solution-based fabrication techniques common in organic electronics. Furthermore, they can influence the solid-state packing of the molecules, a key determinant of charge transport efficiency.

Research into 9,10-dialkoxyanthracene derivatives has shown that these materials can exhibit liquid crystalline phases, which facilitate the formation of well-ordered domains, thereby promoting efficient charge transport. The long alkyl chains can induce a higher degree of molecular order, leading to improved π-π stacking between the anthracene cores. This arrangement is essential for hole transport, which occurs through the overlapping π-orbitals of adjacent molecules, making these materials effective p-type semiconductors.

While specific charge mobility data for this compound is not extensively reported in publicly available literature, studies on similar anthracene-based molecules provide valuable insights. For instance, novel organic semiconductors based on 2-amino-anthracene have demonstrated hole mobility in the range of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Ethynylene-bridged anthracene oligomers have shown even higher single-crystal field-effect transistor mobility, reaching up to 0.14 cm² V⁻¹ s⁻¹, highlighting the potential of the anthracene core in charge-transporting materials. researchgate.net The performance of these related compounds suggests that with optimized processing and device architecture, this compound could also exhibit significant p-type semiconductor characteristics.

Table 1: Representative Hole Mobility of Anthracene-Based Semiconductors

Anthracene DerivativeDevice TypeHole Mobility (cm² V⁻¹ s⁻¹)
2-amino-anthracene based moleculeOFET (drop-casted)5.22 × 10⁻⁵
Ethynylene-bridged anthracene trimerSingle-crystal FET0.14
Ethynylene-bridged anthracene dimerOFET (dip-coated)8.9 × 10⁻⁴
Ethynylene-bridged anthracene trimerOFET (dip-coated)8.0 × 10⁻³

This table presents data for related anthracene compounds to illustrate the potential of the anthracene core in p-type semiconductors.

Fluorescent Sensing Platforms

Principles for Recognition of Metal Cations and Anions

The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of chemosensors. The principle behind the fluorescent sensing of metal cations and anions by anthracene derivatives often relies on the modulation of the anthracene's fluorescence emission upon binding of the target ion. This modulation can manifest as either fluorescence quenching ("turn-off" sensing) or fluorescence enhancement ("turn-on" sensing).

Several mechanisms can be at play in the recognition process. A common mechanism is Photoinduced Electron Transfer (PET). In a PET-based sensor, a receptor unit capable of binding the target ion is covalently linked to the anthracene fluorophore. In the absence of the ion, an electron transfer from the receptor to the excited fluorophore (or vice-versa) occurs, quenching the fluorescence. Upon binding of the ion to the receptor, the energy levels of the receptor are altered, inhibiting the PET process and restoring the fluorescence of the anthracene unit. rsc.org

Another important mechanism is the formation of a host-guest complex. In this case, the anthracene derivative is designed to have a specific binding pocket for the target ion. The binding event can lead to conformational changes in the sensor molecule, which in turn affect the fluorescence output. For instance, the chelation of a metal ion can lead to a more rigid structure, reducing non-radiative decay pathways and enhancing fluorescence. Conversely, the interaction with certain metal ions, particularly transition metals with open d-shells like Cu²⁺, Ni²⁺, and Fe³⁺, can lead to efficient fluorescence quenching through energy or electron transfer processes. epa.govnih.govnih.gov

The selectivity of these sensors is determined by the design of the receptor unit. By carefully choosing the size, shape, and chemical nature of the binding site, it is possible to achieve selective recognition of specific cations or anions. For example, anthracene-based sensors incorporating thiourea (B124793) moieties have shown selective quenching in the presence of acetate (B1210297) (AcO⁻), dihydrogen phosphate (B84403) (H₂PO₄⁻), and fluoride (B91410) (F⁻) anions. rsc.org Similarly, sensors with polyamine chains can be designed to selectively bind and sense transition metal cations like Cu²⁺ and Ni²⁺. epa.gov

Nucleotide Sensing Mechanisms and Selectivity

The principles of fluorescent sensing can be extended to the recognition of biologically important molecules like nucleotides. The development of synthetic receptors for the selective sensing of nucleotides is a significant area of research, with applications in diagnostics and the study of biological processes. nih.gov Anthracene-based systems, particularly those incorporating macrocyclic structures like cyclophanes, have shown great promise in this field. nih.gov

The mechanism of nucleotide sensing by these anthracene-based receptors is rooted in supramolecular chemistry. The receptor is designed to have a cavity or binding site that is complementary in size, shape, and chemical functionality to the target nucleotide. The binding is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking between the anthracene unit and the nucleobase of the nucleotide.

Upon binding of a nucleotide, the fluorescence of the anthracene moiety can be either enhanced or quenched, providing a clear signal for detection. For example, a study on three different anthracene-based cyclophanes demonstrated their ability to form 1:1 complexes with various nucleoside triphosphates. nih.gov Interestingly, a "turn-on" fluorescence response was observed for most nucleotides, with the exception of guanosine (B1672433) triphosphate (GTP), which caused strong fluorescence quenching. This differential response allows for the selective discrimination between different nucleotides. The strongest fluorescence enhancement was observed for the largest of the three cyclophane receptors in the presence of thymidine (B127349) triphosphate (TTP), highlighting the importance of size complementarity in achieving high selectivity. nih.gov

The selectivity of these sensors is a key aspect of their design. By modifying the structure of the macrocyclic host, it is possible to tune the binding affinity and selectivity for different nucleotides. This allows for the development of sensors that can, for instance, differentiate between purine (B94841) and pyrimidine (B1678525) nucleotides or even between different phosphorylation states (e.g., AMP, ADP, and ATP).

Table 3: Selective Fluorescence Response of Anthracene-Based Cyclophanes to Nucleotides

Cyclophane ReceptorNucleotideFluorescence Response
Receptor 1ATP, CTP, UTP, TTPTurn-on
Receptor 1GTPQuenching
Receptor 2ATP, CTP, UTP, TTPTurn-on
Receptor 2GTPQuenching
Receptor 3ATP, CTP, UTPTurn-on
Receptor 3TTPStrongest Turn-on
Receptor 3GTPQuenching

This table summarizes the observed fluorescence response of different anthracene-based cyclophane receptors upon interaction with various nucleoside triphosphates, demonstrating the potential for selective nucleotide sensing.

Computational and Theoretical Investigations of 9,10 Bis Tetradecyloxy Anthracene

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental for understanding the intrinsic electronic characteristics of a molecule, which govern its optical and electrical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. sangkon.info For a molecule like 9,10-Bis(tetradecyloxy)anthracene, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and various electronic properties.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial for obtaining accurate results. sangkon.info Calculations would predict key structural parameters, such as the bond lengths and angles within the anthracene (B1667546) core and the conformational arrangement of the tetradecyloxy side chains. The electron-donating nature of the alkoxy groups is expected to influence the electron density distribution on the anthracene core, a feature that DFT can model with high precision through calculations of atomic charges and electrostatic potential maps.

A primary output of DFT calculations is the description of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are critical for predicting the material's charge transport capabilities and its performance in optoelectronic devices.

HOMO Energy: Relates to the molecule's ability to donate an electron (ionization potential).

LUMO Energy: Relates to the molecule's ability to accept an electron (electron affinity).

HOMO-LUMO Gap (Eg): The difference between the LUMO and HOMO energies, which provides an estimate of the molecule's electronic excitation energy and influences its absorption and emission spectra.

For 9,10-disubstituted anthracenes, the substituents can tune these energy levels. While functionalization at the 9,10-positions can sometimes have a minimal effect on the frontier orbital energies compared to substitution at other positions, the electron-donating alkoxy groups in this compound would be expected to raise the HOMO level, potentially lowering the energy gap. A representative data table derived from typical DFT calculations on similar anthracene derivatives is shown below for illustrative purposes.

Table 1: Representative Calculated Electronic Properties for a 9,10-Dialkoxyanthracene Derivative

Property Calculated Value (eV) Description
EHOMO -5.45 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.10 Energy of the Lowest Unoccupied Molecular Orbital

Note: These are representative values to illustrate typical DFT outputs; specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Assembly Prediction

The long tetradecyloxy chains are expected to play a dominant role in the self-assembly of this compound in the solid state or in solution. Molecular Dynamics (MD) simulations are the primary tool for investigating such large-scale assembly processes.

MD simulations model the movement of atoms over time based on a force field that describes the potential energy of the system. For this compound, the force field would need to accurately represent:

π-π Stacking: Interactions between the aromatic anthracene cores.

Van der Waals Interactions: Significant attractive forces arising from the long, flexible tetradecyloxy alkyl chains.

Steric Repulsion: The spatial bulk of the side chains, which influences the distance and orientation between anthracene cores.

Simulations would involve placing many molecules in a simulation box and observing their aggregation over nanoseconds to microseconds. Such simulations can predict the most stable packing arrangements (e.g., lamellar, columnar), the degree of ordering, and the average distances between molecules. The interplay between the π-stacking of the rigid cores and the ordering of the flexible alkyl chains is a key aspect that MD simulations can elucidate, providing insight into the formation of liquid crystalline phases or other ordered structures.

Theoretical Studies on Excited State Potential Energy Surfaces and Torsional Landscapes

The photophysical properties of this compound are determined by the nature of its electronic excited states. The conformational freedom of the tetradecyloxy groups can significantly impact these properties.

Theoretical studies, often using Time-Dependent DFT (TD-DFT) or other excited-state methods, can be used to explore the potential energy surface (PES) of the molecule in its first singlet excited state (S₁). A key coordinate on this surface is the dihedral angle (torsion) between the C-O bond of the alkoxy group and the plane of the anthracene ring.

Studies on similar molecules, such as 9,10-bis(phenylethynyl)anthracene (B116448), have shown that the excited state potential can be much steeper than the ground state potential with respect to torsion. For this compound, calculations would investigate how the energy of the excited state changes as the alkoxy groups rotate. This "torsional landscape" reveals the most stable excited-state geometry and the energy barriers to rotation. Such dynamics can influence the rate of non-radiative decay and affect the fluorescence quantum yield. The flexibility of the long alkyl chains could lead to complex dynamics and multiple accessible conformations in the excited state, potentially influencing the emission spectrum.

Future Research Directions and Translational Perspectives for 9,10 Bis Tetradecyloxy Anthracene

Rational Design of Next-Generation Anthracene (B1667546) Derivatives with Tailored Alkyl Chains

A primary avenue for future research lies in the systematic modification of the alkyl chains attached to the anthracene core. The length, branching, and nature of these chains play a critical role in determining the molecule's solubility, self-assembly behavior, and ultimately, its electronic properties.

Systematic Variation of Chain Length: While 9,10-Bis(tetradecyloxy)anthracene features C14 chains, a systematic study involving a homologous series of 9,10-dialkoxyanthracenes (e.g., with octyloxy nih.gov, decyloxy, dodecyloxy, etc.) would provide deeper insights into how chain length modulates intermolecular interactions and thin-film morphology. This, in turn, influences charge carrier mobility.

Introduction of Chain Branching: Moving beyond linear chains to branched alkyl groups could disrupt the typical herringbone packing of anthracene derivatives, potentially leading to novel solid-state structures with altered electronic coupling between adjacent molecules.

Incorporation of Functional Groups: The termini of the alkyl chains could be functionalized with various groups to introduce new properties. For instance, the introduction of terminal hydrogen-bonding moieties could enforce specific packing motifs, while the incorporation of photo-responsive groups could lead to light-switchable materials.

A quantitative understanding of how these modifications affect the thermodynamic parameters of molecular assembly is crucial. For instance, studies on other anthracene derivatives have shown that the addition of each methylene (B1212753) group can systematically alter the binding free energies and enthalpies. nih.gov Similar quantitative structure-property relationships for this compound and its analogues would enable a more rational, predictive approach to materials design.

Elucidation of Complex Aggregation Phenomena in Operando Device Environments

The performance and stability of organic electronic devices are intimately linked to the molecular-scale organization, or aggregation, of the active material within the device. While significant progress has been made in characterizing the solid-state structure of anthracene derivatives in pristine films, understanding how this structure evolves under operational conditions—in operando—remains a significant challenge.

Future research should focus on employing advanced characterization techniques to probe the aggregation state of this compound and related materials within a functioning device. Techniques such as:

Grazing-Incidence X-ray Diffraction (GIXD): To monitor changes in crystalline order and molecular packing during device operation.

In-situ Atomic Force Microscopy (AFM): To visualize morphological changes on the nanoscale.

Spectroscopic Ellipsometry: To track changes in the optical properties of the film, which are sensitive to molecular aggregation.

A particular focus should be on understanding phenomena such as aggregation-induced emission (AIE). polymer.cn While some anthracene derivatives are known to exhibit AIE, where emission is enhanced in the aggregated state due to restricted intramolecular rotations, it is crucial to understand if and how this phenomenon manifests in this compound-based devices and how it can be harnessed for improved device efficiency and stability. polymer.cn

Optimization of Charge Transport for Enhanced Organic Electronic Device Performance

The charge carrier mobility of an organic semiconductor is a key determinant of its performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). While anthracene and its derivatives have been studied as organic semiconductors for decades, there is still ample room for improvement. mdpi.com

Future efforts to optimize charge transport in this compound-based materials should focus on:

Controlling Molecular Packing: As mentioned earlier, tailoring the alkyl chains can influence the intermolecular π-π stacking, which is critical for efficient charge transport. The goal is to achieve a balance between strong electronic coupling and sufficient processability.

Minimizing Defects and Grain Boundaries: The presence of defects and grain boundaries in the semiconductor film can act as traps for charge carriers, limiting mobility. Advanced deposition techniques and post-deposition annealing strategies should be explored to create highly ordered, large-grain films.

Understanding the Impact of Substituents: Theoretical studies on other anthracene derivatives have shown that the size and position of substituents can significantly impact charge transport properties. rsc.org Similar computational screening of various derivatives of this compound could guide synthetic efforts towards molecules with intrinsically higher mobility.

The table below summarizes the reported charge carrier mobilities for a selection of anthracene derivatives, highlighting the potential for improvement in this compound through targeted molecular engineering.

Anthracene DerivativeMobility (cm²/Vs)Device Type
2,6-Diphenylanthraceneup to 34.0Organic Single-Crystal Transistor
Various 9,10-disubstituted anthracenes~0.02OTFT

This table presents a selection of reported mobility values for different anthracene derivatives to provide context for potential performance targets.

Development of Novel Multifunctional Materials Combining Diverse Properties

The anthracene scaffold provides a versatile platform for the development of multifunctional materials that combine the electronic properties of the core with other functionalities introduced through chemical modification.

Luminescent Sensors: By attaching specific receptor units to the anthracene core or the alkyl chains, it is possible to design fluorescent chemosensors. The binding of an analyte to the receptor can induce a change in the fluorescence of the anthracene unit, allowing for sensitive and selective detection. For example, anthracene derivatives have been developed for the detection of metal ions. beilstein-journals.org

Materials for Photonics: The strong fluorescence of many anthracene derivatives makes them attractive for applications in photonics, such as in organic solid-state lasers and optical waveguides. researchgate.net The long alkyl chains of this compound could be advantageous in this context, as they can help to isolate the chromophores and prevent concentration quenching.

Thermo- and Mechano-responsive Materials: The flexible nature of the alkyl chains could be exploited to create materials that change their optical or electronic properties in response to temperature or mechanical stress.

A "bulky peripheral modification" strategy, as demonstrated with other anthracene-based materials, could be employed to create novel multifunctional materials with tailored properties for applications in simplified, efficient deep-blue fluorescent OLEDs. rsc.org

Integration into Advanced Integrated Optoelectronic Devices and Sensors

The ultimate goal of research into this compound and its derivatives is their integration into functional devices that can address real-world challenges.

Flexible and Wearable Electronics: The processability and potential for solution-based deposition of this compound make it a promising candidate for use in flexible and wearable electronic devices, where low-cost, large-area fabrication is essential.

Integrated Optoelectronic Circuits: As the performance of individual organic electronic components improves, the next frontier is the integration of these components into more complex circuits that can perform sophisticated functions. The development of reliable, high-performance transistors and light-emitting devices based on this compound is a prerequisite for this.

High-Sensitivity Sensors: The potential for creating fluorescent sensors based on the anthracene core, as discussed above, opens the door to the development of highly sensitive and specific sensor arrays for environmental monitoring, medical diagnostics, and security applications. utc.edu

The journey from a single molecule to a fully integrated device is a long and challenging one, but the unique combination of properties offered by this compound and the clear avenues for future research outlined above make it a compelling prospect for the future of organic electronics.

Q & A

Q. How is 9,10-Bis(tetradecyloxy)anthracene synthesized, and what characterization methods confirm its structural integrity?

Answer: The synthesis of anthracene derivatives typically employs cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach substituents to the anthracene core. For 9,10-disubstituted anthracenes, a common approach involves reacting 9,10-dibromoanthracene with tetradecyloxyboronic esters under palladium catalysis . Post-synthesis purification via column chromatography (e.g., silica gel with hexane/dichloromethane eluent) and recrystallization (e.g., toluene) ensures high purity . Structural confirmation requires:

  • 1H/13C NMR : To verify substitution patterns and alkyl chain integration.
  • HPLC : Purity assessment (≥98% for analytical standards) .
  • Mass Spectrometry (MS) : Molecular weight validation .

Q. What are the key photophysical properties of this compound, and how are they measured?

Answer: Key properties include absorption/emission wavelengths, quantum yields (Φf), and thermal stability:

  • UV-vis Spectroscopy : Measures λmax absorption (e.g., 350–400 nm for anthracene derivatives) .
  • Fluorescence (FL) Spectroscopy : Determines emission maxima (λmaxFL) and Stokes shifts. Derivatives with bulky substituents often exhibit blue emission (λmaxFL < 477 nm) and high Φf (>0.52) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability. For example, 9,10-bis(4-methoxyphenyl)anthracene shows a decomposition temperature (Td) of 307°C due to substituent-induced stabilization .
Property Method Typical Values Reference
Absorption λmaxUV-vis350–400 nm
Emission λmaxFL Spectroscopy<477 nm (blue region)
Quantum Yield (Φf)Integrating Sphere>0.52
Decomposition (Td)TGAUp to 307°C (substituent-dependent)

Advanced Research Questions

Q. How can researchers optimize the thermal stability of this compound for high-temperature applications (e.g., OLEDs)?

Answer: Thermal stability is enhanced by:

  • Substituent Design : Bulky, electron-donating groups (e.g., methoxy, tetradecyloxy) reduce molecular vibrations and increase Td .
  • Crystallinity Control : Recrystallization from high-boiling solvents (e.g., toluene) improves packing efficiency .
  • DFT Calculations : Predict substituent effects on stability and guide synthetic modifications .
    For example, 9,10-bis(4-methoxyphenyl)anthracene achieves Td = 307°C, demonstrating the stabilizing role of substituents .

Q. How can solvent polarity-induced contradictions in emission spectra be resolved for anthracene derivatives?

Answer: Solvent polarity affects emission through solvatochromism. To resolve discrepancies:

  • Solvent Screening : Compare FL spectra in non-polar (cyclohexane) vs. polar solvents (DMF). For instance, 9,10-bis(4-formylphenyl)anthracene exhibits a 40 nm Stokes shift in DMF due to dipole-dipole interactions .
  • Time-Resolved FL : Decays reveal excited-state dynamics (e.g., aggregation vs. monomeric emission) .
  • Computational Modeling : Density Functional Theory (DFT) calculates solvent reorganization energies to rationalize spectral shifts .

Q. What methodologies validate the use of this compound in organic optoelectronic devices (e.g., OLEDs)?

Answer: Key validation steps include:

  • Device Fabrication : Incorporate the compound as an emissive layer in OLEDs. For example, anthracene derivatives with phenylethynyl substituents show mobilities >0.1 cm²/V·s and electroluminescence efficiency .
  • Electroluminescence (EL) Testing : Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates for color purity .
  • Stability Testing : Assess performance under continuous operation (e.g., luminance half-life) .

Q. How do structural modifications (e.g., alkyl chain length) impact the aggregation behavior of this compound?

Answer:

  • Alkyl Chain Effects : Longer chains (e.g., tetradecyl) enhance solubility but may reduce crystallinity. Shorter chains promote π-π stacking, critical for charge transport .
  • X-ray Diffraction (XRD) : Resolves crystal packing motifs. For example, derivatives with branched chains exhibit reduced aggregation compared to linear analogs .
  • Atomic Force Microscopy (AFM) : Visualizes thin-film morphology, correlating structure with device performance .

Q. Data Contradiction Analysis

Q. Conflicting reports on emission efficiency in solution vs. solid state: How to reconcile?

Answer: Contradictions arise from differing aggregation states:

  • Solution Studies : High Φf in dilute solutions (monomeric emission) .
  • Solid-State Quenching : Aggregation-caused quenching (ACQ) reduces Φf. Mitigate via:
    • Steric Hindrance : Introduce bulky substituents to prevent π-π stacking .
    • Doping : Blend with host materials (e.g., 4,4′-bis(N-carbazolyl)-1,1′-biphenyl) to isolate emissive centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.